molecular formula C9H12O4 B12517027 3-Oxooxan-4-yl 2-methylprop-2-enoate CAS No. 683272-19-7

3-Oxooxan-4-yl 2-methylprop-2-enoate

Cat. No.: B12517027
CAS No.: 683272-19-7
M. Wt: 184.19 g/mol
InChI Key: SWLWFTSMOCXSRU-UHFFFAOYSA-N
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Description

3-Oxooxan-4-yl 2-methylprop-2-enoate is a chemical compound with the molecular formula C9H12O4. It is known for its unique structure, which includes an oxan ring and a methylprop-2-enoate group. This compound is used in various scientific and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxooxan-4-yl 2-methylprop-2-enoate typically involves the reaction of oxan-4-one with 2-methylprop-2-enoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Oxooxan-4-yl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-Oxooxan-4-yl 2-methylprop-2-enoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Oxooxan-4-yl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 2-Methyl-, (2-oxo-1,3-dioxolan-4-yl)Methyl ester
  • Poly(2-{[(2,4-chlorophenyl)methyl]amino}-2-oxoethyl-2-methylprop-2-enoate)

Uniqueness

3-Oxooxan-4-yl 2-methylprop-2-enoate is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specialized applications .

Properties

CAS No.

683272-19-7

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

(3-oxooxan-4-yl) 2-methylprop-2-enoate

InChI

InChI=1S/C9H12O4/c1-6(2)9(11)13-8-3-4-12-5-7(8)10/h8H,1,3-5H2,2H3

InChI Key

SWLWFTSMOCXSRU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1CCOCC1=O

Origin of Product

United States

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